molecular formula C32H29N3O3S2 B2823508 2-((1-benzyl-1H-indol-3-yl)thio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 681273-90-5

2-((1-benzyl-1H-indol-3-yl)thio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No. B2823508
CAS RN: 681273-90-5
M. Wt: 567.72
InChI Key: NXZCBMYEMPZICR-UHFFFAOYSA-N
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Description

2-((1-benzyl-1H-indol-3-yl)thio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C32H29N3O3S2 and its molecular weight is 567.72. The purity is usually 95%.
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Scientific Research Applications

Chemosensor Development

The compound has been explored for its potential in chemosensor development, particularly for the detection of metal ions like Fe3+. A study conducted by Khan (2020) on a structurally related pyrazoline derivative demonstrated its utility as a fluorescent chemosensor. This compound was synthesized and showed on-off fluorescence chemosensor capabilities for the determination of Fe3+ ion in solution, highlighting its application in metal ion detection Salman A. Khan, 2020.

Anticancer Activity

Research into novel pyrazoline derivatives has identified potential anticancer agents. For instance, Xu et al. (2017) synthesized a series of pyrazoline derivatives and evaluated their cytotoxic effects on HepG-2 (human liver hepatocellular carcinoma cell line). One derivative, in particular, showed notable inhibitory effect on HepG-2 cells with an IC50 value significantly lower than that of cisplatin, indicating its promise as an anticancer drug candidate Weijie Xu et al., 2017.

Antimicrobial and Anti-inflammatory Agents

A novel series of pyrazole chalcones prepared by Bandgar et al. (2009) were evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities. Some compounds in this series exhibited promising IL-6 inhibitory, free radical scavenging, and antimicrobial activities, suggesting their potential as lead compounds for future drug discovery B. Bandgar et al., 2009.

Optical and Physicochemical Properties

Zayed and Kumar (2019) investigated the microwave-assisted synthesis and optical properties of a pyrazoline derivative. The study found a significant red shift in fluorescence when the polarity of solvents increased, indicating solvatochromism. This derivative's properties, such as dipole moment and fluorescence quantum yields, were examined, offering insights into its potential applications in photophysical studies Mohie E. M. Zayed, Parveen Kumar, 2019.

Antibacterial Evaluation

Research by Hawaiz (2018) on Pyrazolinyl bromophenylthiazoles synthesized through a stepwise reaction revealed antimicrobial potential against S. aureus and E. coli. This study underscores the antimicrobial application of such compounds in combating bacterial infections F. Hawaiz, 2018.

properties

IUPAC Name

2-(1-benzylindol-3-yl)sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29N3O3S2/c1-37-28-15-8-13-24(32(28)38-2)27-18-25(29-16-9-17-39-29)33-35(27)31(36)21-40-30-20-34(19-22-10-4-3-5-11-22)26-14-7-6-12-23(26)30/h3-17,20,27H,18-19,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZCBMYEMPZICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-benzyl-1H-indol-3-yl)thio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

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